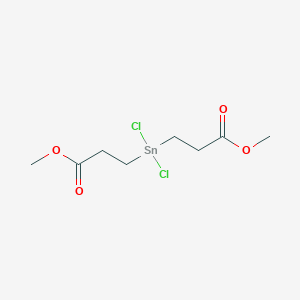

Bis(beta-carbomethoxyethyl)tin dichloride

Übersicht

Beschreibung

Bis(beta-carbomethoxyethyl)tin dichloride is a useful research compound. Its molecular formula is C8H14Cl2O4Sn and its molecular weight is 363.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Bis(beta-carbomethoxyethyl)tin dichloride (also known as bis(β-carboxyethyl)tin dichloride) is an organotin compound with significant biological implications. This article delves into its synthesis, structural characteristics, and biological activities, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and features a tin atom coordinated to two beta-carbomethoxyethyl groups and two chloride ions. The synthesis of this compound typically involves the reaction of tin(IV) chloride with beta-carbomethoxyethyl alcohol in the presence of a suitable solvent.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀Cl₂O₄Sn |

| Molecular Weight | 253.1 g/mol |

| Coordination Geometry | Octahedral |

| Bond Angles | Variable, depending on ligands |

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its cytotoxic effects and potential applications in medicinal chemistry.

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic properties against several cancer cell lines. For instance, a study highlighted its effectiveness against human breast cancer cells (MCF-7), demonstrating significant inhibition of cell proliferation.

- Case Study 1 : In vitro assays showed that concentrations as low as 10 µM resulted in a 50% reduction in cell viability after 48 hours of exposure. The mechanism appears to involve the induction of apoptosis, characterized by increased levels of caspase-3 activity.

The proposed mechanism for the cytotoxic effects includes:

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, damaging cellular components and promoting apoptosis.

Toxicological Profile

While this compound shows promise in cancer treatment, its toxicity profile must be carefully evaluated. Studies have indicated potential nephrotoxicity and hepatotoxicity at higher concentrations, necessitating further investigation into its safety margins.

Table 2: Toxicological Data

| Endpoint | Observed Effect |

|---|---|

| Acute Toxicity | LD50 > 1000 mg/kg |

| Nephrotoxicity | Elevated serum creatinine levels at high doses |

| Hepatotoxicity | Liver enzyme elevation observed |

Environmental Impact

The environmental persistence of organotin compounds raises concerns about their ecological effects. This compound can bioaccumulate in aquatic organisms, leading to potential disruptions in marine ecosystems.

Wissenschaftliche Forschungsanwendungen

Polyester Synthesis

One of the primary applications of Bis(beta-carbomethoxyethyl)tin dichloride is as a catalyst in the esterification process for producing polyester resins. These resins are widely used in various industries, including textiles, coatings, and packaging materials. The use of organotin compounds like this compound has been shown to significantly reduce the time required for esterification reactions, making them more efficient .

Table 1: Comparison of Organotin Catalysts in Polyester Production

| Catalyst Name | Efficiency in Esterification | Toxicity Level |

|---|---|---|

| Bis(beta-carbomethoxyethyl)tin | High | Moderate |

| Dibutyltin oxide | Moderate | High |

| Monobutyltin tris(2-ethylhexoate) | High | Low |

Environmental Impact Studies

Research indicates that organotin compounds, including this compound, can exhibit toxic effects on wildlife and humans. Studies have reported liver damage and endocrine disruption in animal models exposed to organotin compounds. Furthermore, these compounds are persistent in the environment and can bioaccumulate, raising concerns about their long-term ecological impact .

Case Study 1: Polyester Resin Development

In a study focusing on the development of non-toxic polyester resins using organotin catalysts, this compound was utilized to enhance reaction efficiency. The resulting polyester demonstrated favorable properties for use in food packaging applications, meeting safety standards set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) .

Case Study 2: Toxicological Assessments

Toxicity assessments conducted on this compound revealed that while it serves as an effective catalyst for polyester synthesis, it poses moderate toxicity risks. Research involving LD50 tests showed that higher concentrations could lead to adverse health effects in test subjects .

Eigenschaften

IUPAC Name |

methyl 3-[dichloro-(3-methoxy-3-oxopropyl)stannyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7O2.2ClH.Sn/c2*1-3-4(5)6-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRNFZDNZYMTDQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[Sn](CCC(=O)OC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210545 | |

| Record name | 1,1′-Dimethyl 3,3′-(dichlorostannylene)bis[propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10175-01-6 | |

| Record name | 1,1′-Dimethyl 3,3′-(dichlorostannylene)bis[propanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10175-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 3,3'-(dichlorostannylene)di-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010175016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-Dimethyl 3,3′-(dichlorostannylene)bis[propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying Bis(beta-carbomethoxyethyl)tin dichloride in the context of organotin applications?

A1: this compound serves as a precursor to organotin compounds used in the heat and light stabilization of polyvinyl chloride (PVC) polymers []. Understanding its properties and behavior is crucial as these compounds can potentially migrate from the PVC material into the environment. By studying this compound, researchers aim to determine the fate of organotin stabilizers within PVC and assess potential environmental impacts.

Q2: How was the structure of this compound and related compounds investigated in this research?

A2: The research utilized spectroscopic techniques to characterize the structure of this compound and its related precursors []. This included determining spectroscopic properties and crystal structures to gain insights into the compound's chemical behavior and potential interactions within a PVC matrix.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.